An In-depth Technical Guide to 6-Chloro-1H-indazol-3-amine (CAS: 16889-21-7)
An In-depth Technical Guide to 6-Chloro-1H-indazol-3-amine (CAS: 16889-21-7)
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of the Indazole Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a wide range of biological targets. The indazole ring system is a premier example of such a scaffold, demonstrating a remarkable breadth of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[1][2][3] This versatility has led to the development of numerous marketed drugs and clinical candidates.[1][4]
Within this important class of heterocycles, 6-Chloro-1H-indazol-3-amine stands out as a critical building block. Its specific substitution pattern—a chlorine atom at the 6-position and an amine at the 3-position—provides medicinal chemists with a versatile platform for synthesizing complex molecular architectures. The 3-amino group serves as an effective hinge-binding fragment for interactions with protein kinases, while the 6-chloro position offers a site for further functionalization to modulate potency, selectivity, and pharmacokinetic properties.[5] This guide provides an in-depth technical overview of its properties, synthesis, reactivity, and application, tailored for professionals engaged in drug discovery and development.
Section 1: Physicochemical and Spectroscopic Profile
A thorough understanding of the fundamental properties of a starting material is a prerequisite for successful and reproducible synthetic campaigns. 6-Chloro-1H-indazol-3-amine is a stable, solid compound under standard laboratory conditions.
Causality Behind the Data: The molecular weight and formula are fundamental for stoichiometric calculations in reaction planning. The predicted boiling point and density, while theoretical, provide guidance for reaction condition selection and solvent choice. The XLogP value of 1.8 suggests moderate lipophilicity, indicating that the compound will have reasonable solubility in a range of organic solvents used in synthesis and chromatography.
Table 1: Core Physicochemical Properties of 6-Chloro-1H-indazol-3-amine
| Property | Value | Source |
| CAS Number | 16889-21-7 | [6][7] |
| Molecular Formula | C₇H₆ClN₃ | [6][7] |
| Molecular Weight | 167.59 g/mol | [6] |
| Appearance | Off-white to light brown crystalline powder | (General supplier information) |
| Boiling Point (Predicted) | 408.7 ± 25.0 °C | [7] |
| Density (Predicted) | 1.533 ± 0.06 g/cm³ | [7] |
| XLogP (Predicted) | 1.8 | [6] |
| Monoisotopic Mass | 167.02502 Da | [8] |
Section 2: Strategic Synthesis and Purification
The most common and industrially scalable synthesis of 3-aminoindazoles involves the cyclization of an ortho-fluorobenzonitrile or ortho-chlorobenzonitrile derivative with hydrazine.[9][10] This approach leverages a nucleophilic aromatic substitution (SNAr) mechanism.
Causality Behind Experimental Choices:
-
Starting Material: 2,4-Dichlorobenzonitrile is a readily available and cost-effective starting material. The two chlorine atoms provide the necessary reactivity for the key cyclization step.
-
Reagent: Hydrazine hydrate acts as a dinucleophile. It first displaces one of the chlorine atoms via SNAr, and then the terminal nitrogen attacks the nitrile carbon to form the indazole ring.
-
Solvent: A high-boiling point, polar aprotic solvent like 2-Methyltetrahydrofuran (2-MeTHF) or an alcohol is often chosen to facilitate the reaction, which typically requires elevated temperatures to proceed at a reasonable rate.[10]
-
Purification: The primary challenge in this synthesis can be the formation of regioisomers.[10] Purification is often achieved by recrystallization from a suitable solvent system (e.g., Methanol/Water), which exploits differences in solubility between the desired product and impurities.[10] This method is preferred on a large scale over column chromatography, which is less economical.[9][11]
Workflow for Synthesis and Purification
Caption: Generalized workflow for the synthesis and purification of 6-Chloro-1H-indazol-3-amine.
Detailed Laboratory Protocol
(This is a representative protocol based on similar transformations and should be optimized for specific laboratory conditions.)
-
Reaction Setup: To a pressure-rated reactor, add 2,4-dichlorobenzonitrile (1.0 eq) and 2-MeTHF (approx. 10 volumes).
-
Reagent Addition: Add hydrazine hydrate (1.5-2.0 eq) to the stirred suspension.
-
Heating: Seal the reactor and heat the mixture to 95-100 °C. Monitor the reaction progress by HPLC or TLC until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Transfer the mixture to a separation funnel and dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purification: To the crude solid, add a solution of Methanol/Water (e.g., 80/20 v/v). Heat the mixture to reflux to dissolve the solid, then allow it to cool slowly to room temperature, and then further cool in an ice bath.
-
Isolation: Collect the resulting precipitate by vacuum filtration, wash the filter cake with cold methanol, and dry under vacuum to afford pure 6-Chloro-1H-indazol-3-amine.
Section 3: Reactivity and Derivatization
The synthetic utility of 6-Chloro-1H-indazol-3-amine stems from the distinct reactivity of its functional groups. The 3-amino group can undergo acylation, alkylation, and serve as a nucleophile in coupling reactions. The indazole ring itself contains two nitrogen atoms (N1 and N2) that can be alkylated or arylated, often with regioselectivity challenges that depend on the reaction conditions. The 6-chloro substituent is a key handle for palladium-catalyzed cross-coupling reactions such as Suzuki or Buchwald-Hartwig amination, allowing for the introduction of diverse aryl, heteroaryl, or amino groups.
Caption: Key reactive sites on the 6-Chloro-1H-indazol-3-amine scaffold.
This trifecta of reactive sites makes the molecule a powerful intermediate. For instance, in the synthesis of kinase inhibitors, the 3-amino group might be acylated to form an amide bond, while the N1 position is functionalized to modulate solubility, and the 6-position is modified via a Suzuki coupling to interact with a specific pocket of the target enzyme.[5]
Section 4: Analytical Quality Control
Ensuring the purity and identity of starting materials is paramount in drug development, particularly in regulated environments. A robust analytical QC protocol is a self-validating system for material quality.
Table 2: Typical QC Specification for 6-Chloro-1H-indazol-3-amine
| Test | Method | Specification | Rationale |
| Identity | ¹H NMR, ¹³C NMR | Conforms to reference spectrum | Confirms the chemical structure and absence of major structural isomers. |
| Purity | HPLC (UV, e.g., 254 nm) | ≥ 98.0% (Area %) | Quantifies the main component and detects process-related impurities. |
| Identity | Mass Spectrometry (MS) | [M+H]⁺ matches theoretical | Provides orthogonal confirmation of identity and molecular weight. |
| Residual Solvents | GC-HS | ≤ 0.5% total solvents | Ensures that solvents from the synthesis and purification are below safety limits. |
Example HPLC Protocol (for Purity Analysis)
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Injection Volume: 10 µL
-
Sample Prep: Dissolve ~1 mg of sample in 1 mL of 50:50 Acetonitrile:Water.
Causality: A C18 column is a good starting point for a moderately polar compound. The acidic mobile phase ensures that the amine is protonated, leading to better peak shape. A gradient elution is necessary to elute both the polar starting material and any potentially more lipophilic impurities.
Section 5: Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is non-negotiable. 6-Chloro-1H-indazol-3-amine, like many amine-containing heterocyclic compounds, requires careful handling.
-
Hazard Identification: The compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[6] It is harmful if swallowed.[12]
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[13]
-
Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[14][15] Avoid creating dust during transfer.[14]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[13][14]
Conclusion and Future Outlook
6-Chloro-1H-indazol-3-amine is more than just a chemical intermediate; it is a strategic tool in the arsenal of the medicinal chemist. Its well-defined physicochemical properties, established synthetic routes, and versatile reactivity make it a reliable and valuable starting point for the synthesis of novel therapeutics.[16] As research continues to uncover the therapeutic potential of indazole-based agents for a wide array of diseases, from cancer to HIV, the importance of high-quality, well-characterized building blocks like 6-Chloro-1H-indazol-3-amine will only continue to grow.[9][17] Future work will likely focus on developing even more efficient and greener synthetic methodologies and exploring its use in novel chemical spaces through innovative derivatization strategies.
References
- Singampalli, A., Kumar, P., Bandela, R., Bellapukonda, S. M., Nanduri, S., & Yaddanapudi, V. M. (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance. RSC Medicinal Chemistry.
- (n.d.). Indazole scaffold: a generalist for marketed and clinical drugs.
- Qin, J., Cheng, W., Duan, Y.-T., Yang, H., & Yao, Y. (2021). Indazole as a Privileged Scaffold: The Derivatives and their Therapeutic Applications. Anti-Cancer Agents in Medicinal Chemistry, 21(7), 839–860.
- (n.d.). Indazole – an emerging privileged scaffold: synthesis and its biological significance.
- (n.d.). The Role of Indazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
- (n.d.). 6-chloro-1H-indazol-3-amine. PubChem.
- (n.d.). 6-chloro-1H-indazol-3-amine CAS#: 16889-21-7. ChemicalBook.
- (n.d.). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir.
- (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir.
- (n.d.). 6-chloro-1h-indazol-3-amine. PubChemLite.
- (n.d.).
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- (n.d.). 7-Chloro-1H-indazol-3-amine. PubChem.
- (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.
- (n.d.).
- Asad, N., Lyons, M., Rodrigues, S. M., Burns, J., Roper, T., Laidlaw, G., Ahmad, S., Gupton, B. F., Klumpp, D., & Jin, L. (2024). Practical Synthesis of 7-Bromo-4-chloro-1H-indazol-3-amine: An Important Intermediate to Lenacapavir. Molecules, 29(12), 2705.
- (2023). Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives.
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